5-(Benzyloxy)-1,3-benzothiazol-4-amine
Description
Properties
Molecular Formula |
C14H12N2OS |
|---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
5-phenylmethoxy-1,3-benzothiazol-4-amine |
InChI |
InChI=1S/C14H12N2OS/c15-13-11(6-7-12-14(13)16-9-18-12)17-8-10-4-2-1-3-5-10/h1-7,9H,8,15H2 |
InChI Key |
MSSZSSHOXMXTFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=C(C=C2)SC=N3)N |
Origin of Product |
United States |
Investigation of Chemical Reactivity and Mechanistic Pathways of 5 Benzyloxy 1,3 Benzothiazol 4 Amine
Intrinsic Reactivity Profile of the 1,3-Benzothiazole System
The 1,3-benzothiazole moiety is an aromatic heterocyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. This fusion, along with the presence of electron-rich sulfur and nitrogen atoms, establishes a unique electronic landscape that governs its reactivity. mdpi.com The system is generally stable towards acids but can undergo ring-opening in the presence of bases. thieme-connect.de
Electrophilic and Nucleophilic Sites within the Heterocyclic Ring
The benzothiazole (B30560) ring can participate in both electrophilic and nucleophilic substitution reactions. thieme-connect.de The distribution of electron density across the ring determines the preferred sites for such attacks. The heterocyclic part of the molecule is electron-withdrawing. wikipedia.org
Nucleophilic Character : The lone pair of electrons on the nitrogen atom (N-3) imparts nucleophilic character, making it a potential site for alkylation or protonation.
Electrophilic Sites : The C-2 carbon, situated between the electronegative nitrogen and sulfur atoms, is notably electrophilic. This position is susceptible to attack by nucleophiles, a characteristic reactivity pattern for azoles. Computational studies using molecular electrostatic potential (MEP) maps indicate that regions of positive potential, ideal for nucleophilic attack, are distributed across the ring, while the nitrogen atom represents a region of negative potential, making it a target for electrophiles.
Benzene Ring Reactivity : The fused benzene ring typically undergoes electrophilic aromatic substitution. The positions for substitution (C-4, C-5, C-6, C-7) are influenced by the electronic effects of the fused thiazole ring and any existing substituents. The thiazole ring itself generally deactivates the benzene ring towards electrophilic attack.
Some related heterocyclic systems, such as 1,4-benzothiazines, are known to undergo ring contraction to form the more stable 1,3-benzothiazole derivatives when treated with nucleophiles, highlighting the electrophilic nature of the thiazine (B8601807) ring carbons which leads to rearrangement. beilstein-journals.org
Tautomeric Considerations and Their Influence on Reactivity
For substituted benzothiazoles, particularly those with amino or hydroxyl groups, tautomerism can significantly influence reactivity. In the context of aminobenzothiazoles, the most relevant form is amino-imino tautomerism. researchgate.netrsc.org This equilibrium involves the migration of a proton between the exocyclic amino group and the endocyclic ring nitrogen (N-3).
The existence of these two forms means that the molecule can react as either a primary aromatic amine (amino form) or as a cyclic imine (imino form). This duality affects which nitrogen atom acts as the primary nucleophile in a given reaction. For 2-aminobenzothiazole (B30445), the amino tautomer is generally considered the major form, but the imino tautomer can be stabilized by certain substituents or solvents. researchgate.netresearchgate.netpsu.edu The delocalization of the exocyclic nitrogen's lone pair into the heterocyclic ring can decrease its nucleophilicity, sometimes making the endocyclic nitrogen the more reactive site. mdpi.com
| Tautomeric Form | Structural Representation | Key Reactive Site |
|---|---|---|
| Amino Form | ![]() | Exocyclic Nitrogen (-NH₂) |
| Imino Form | ![]() | Endocyclic Nitrogen (=NH) |
Reactivity Governing Mechanisms of the 4-Amino Functionality
The 4-amino group is a primary determinant of the molecule's nucleophilic character and provides a versatile handle for chemical modification. nih.gov Its reactivity is modulated by the electronic properties of the benzothiazole ring and the neighboring benzyloxy group.
Nucleophilic Characteristics and Derivatization Potential of the Amine Group
The lone pair of electrons on the nitrogen atom of the 4-amino group makes it a potent nucleophile, capable of participating in a wide array of chemical transformations. This reactivity is analogous to that of the well-studied 2-aminobenzothiazoles. nih.govrsc.org The derivatization potential is extensive, allowing for the synthesis of a diverse range of analogues. ijpsr.comnih.gov
Key derivatization reactions include:
Acylation : Reaction with acyl chlorides or anhydrides to form amides. nih.gov
Sulfonylation : Reaction with sulfonyl chlorides to produce sulfonamides. mdpi.com
Alkylation : Nucleophilic substitution on alkyl halides to yield secondary or tertiary amines. mdpi.com
Condensation Reactions : Reaction with aldehydes or ketones to form Schiff bases (imines). ijpsr.com
Urea/Thiourea Formation : Addition to isocyanates or isothiocyanates.
| Reaction Type | Reagent Class | Product Class |
|---|---|---|
| Acylation | Acyl Halides (RCOCl) | Amides |
| Sulfonylation | Sulfonyl Halides (RSO₂Cl) | Sulfonamides |
| Schiff Base Formation | Aldehydes (R'CHO) | Imines (Schiff Bases) |
| Urea Formation | Isocyanates (R'NCO) | Ureas |
Reactions Involving Nitrogen Atom Transformations
One of the most significant transformations of a primary aromatic amine is its conversion into a diazonium salt. This process, known as diazotization, involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. uokerbala.edu.iqorganic-chemistry.orgbyjus.com
Ar-NH₂ + NaNO₂ + 2HX → [Ar-N₂]⁺X⁻ + NaX + 2H₂O
The resulting aryl diazonium salt is a highly valuable synthetic intermediate. nih.gov The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), enabling its displacement by a wide variety of nucleophiles in Sandmeyer-type reactions. This allows for the introduction of functionalities such as -OH, -Cl, -Br, -CN, and -H at the 4-position of the benzothiazole ring. Furthermore, diazonium salts can act as electrophiles in azo coupling reactions with electron-rich aromatic compounds (e.g., phenols, anilines) to form brightly colored azo compounds. uokerbala.edu.iqnih.gov
Chemical Transformations and Stability of the 5-Benzyloxy Substituent
The benzyloxy group is a benzyl (B1604629) group (C₆H₅CH₂) linked to the benzothiazole core via an ether bond. Its reactivity is primarily centered on the benzylic carbon and the C-O ether linkage.
The benzyloxy group is generally stable under a variety of conditions, including many basic, nucleophilic, and mildly acidic environments, which is why it is frequently employed as a protecting group for hydroxyl functions in organic synthesis. organic-chemistry.org However, it is susceptible to cleavage and modification under specific reductive, oxidative, or strongly acidic conditions.
The enhanced reactivity at the benzylic position is attributed to the resonance stabilization of benzylic radicals, carbocations, or anions by the adjacent aromatic ring. ucalgary.camasterorganicchemistry.comchemistrysteps.comwikipedia.org This stabilization results in a lower bond dissociation energy for benzylic C-H bonds compared to typical alkyl C-H bonds. wikipedia.org
Key transformations include:
Hydrogenolysis : This is the most common method for cleaving a benzyl ether. The reaction involves catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst), which reductively cleaves the benzylic C-O bond to yield the corresponding phenol (B47542) and toluene. organic-chemistry.orgyoutube.com This method is mild and high-yielding but is incompatible with other reducible groups like alkenes or nitro groups. thieme-connect.com
Acidic Cleavage : Strong acids can cleave the ether linkage, but this method is less common as it requires harsh conditions that may not be tolerated by other functional groups in the molecule. organic-chemistry.org Boron trichloride (B1173362) (BCl₃) can also be used for debenzylation. researchgate.net
Oxidation : Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic position. masterorganicchemistry.comchemistrysteps.com This typically leads to the cleavage of the C-C bond between the benzylic carbon and the aromatic ring, ultimately forming a carboxylic acid. Oxidants like dichlorodicyanoquinone (DDQ) can also be used, particularly for substituted benzyl ethers like p-methoxybenzyl (PMB) ethers. nih.gov
Radical Halogenation : The benzylic C-H bonds can undergo free-radical halogenation, for instance, using N-bromosuccinimide (NBS) and a radical initiator, to form a benzylic halide. masterorganicchemistry.comchemistrysteps.com
| Reaction Type | Typical Reagents | Transformation of Benzyloxy Group | Notes |
|---|---|---|---|
| Hydrogenolysis (Cleavage) | H₂, Pd/C | -OCH₂Ph → -OH | Mild, common, high-yield. |
| Acidic Cleavage | Strong acids (e.g., HBr, BCl₃) | -OCH₂Ph → -OH | Harsh conditions required. |
| Oxidative Cleavage | KMnO₄, DDQ | -OCH₂Ph → -OH (or further oxidation) | Reaction at the benzylic position. |
| Radical Halogenation | NBS, light/initiator | -OCH₂Ph → -OCH(Br)Ph | Reaction occurs at the benzylic carbon. |
Susceptibility to Ether Cleavage and Related Reactions
The benzyloxy group in 5-(benzyloxy)-1,3-benzothiazol-4-amine is susceptible to cleavage under various conditions, a reaction of considerable utility in synthetic chemistry for deprotection or further functionalization. This cleavage typically proceeds via mechanisms involving the scission of the C-O bond of the ether.
Acid-Catalyzed Cleavage: In the presence of strong acids such as HBr or HI, the ether oxygen is protonated, converting the benzyloxy group into a better leaving group (benzyl alcohol). wikipedia.orgmasterorganicchemistry.com The subsequent cleavage can proceed through either an SN1 or SN2 mechanism, depending on the stability of the resulting carbocation and the nature of the nucleophile. wikipedia.orgmasterorganicchemistry.com Given the stability of the benzyl carbocation, an SN1 pathway is highly plausible. nih.gov The reaction is initiated by protonation of the ether oxygen, followed by the departure of the benzyl group as a carbocation, which is then trapped by a nucleophile.
Hydrogenolysis: Catalytic hydrogenolysis is a common and mild method for the cleavage of benzyl ethers. organic-chemistry.org This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. The reaction proceeds via the oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis to yield the corresponding phenol and toluene. This method is often preferred due to its mild conditions and high selectivity.
The general conditions for these cleavage reactions are summarized in the table below.
| Reaction Type | Reagents | Plausible Mechanism | Products |
| Acid-Catalyzed Cleavage | HBr, HI | SN1/SN2 | 4-amino-1,3-benzothiazol-5-ol, Benzyl halide |
| Hydrogenolysis | H₂, Pd/C | Catalytic Hydrogenation | 4-amino-1,3-benzothiazol-5-ol, Toluene |
| Oxidative Cleavage | DDQ | Single Electron Transfer | 4-amino-1,3-benzothiazol-5-ol, Benzaldehyde |
Influence of the Benzyloxy Group on Aromatic Reactivity
The benzyloxy group, being an ortho-, para-directing and activating substituent, significantly influences the electrophilic aromatic substitution reactions on the benzothiazole ring. Its electron-donating nature, through resonance, increases the electron density at the ortho and para positions of the benzene portion of the benzothiazole nucleus.
The following table illustrates the expected directing effects of the substituents on electrophilic aromatic substitution.
| Substituent | Position | Electronic Effect | Directing Influence |
| Amino | 4 | Activating, Electron-donating (Resonance) | Ortho, Para |
| Benzyloxy | 5 | Activating, Electron-donating (Resonance) | Ortho, Para |
| Thiazole Ring | Fused | Deactivating (Inductive), Directing effects vary | Modulates overall ring reactivity |
Advanced Mechanistic Elucidation of Key Chemical Reactions
A deeper understanding of the reactions of this compound requires an examination of the kinetic and thermodynamic factors that govern the reaction pathways, as well as the influence of the reaction medium.
Reaction Kinetics and Transition State Analysis
Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), can provide valuable insights into the energy barriers and geometries of the transition states. mdpi.comresearchgate.net For a hypothetical SNAr reaction on the benzothiazole ring, the transition state would involve the formation of a Meisenheimer-like complex, and its stability would be influenced by the electronic effects of the benzyloxy and amino groups. nih.govlibretexts.orgyoutube.com
The table below presents hypothetical kinetic parameters for a plausible reaction, based on general knowledge of similar reactions.
| Reaction | Rate Law | Key Factors Influencing Rate | Expected Activation Energy (Ea) |
| Acid-Catalyzed Ether Cleavage (SN1) | Rate = k[Substrate][H⁺] | Stability of benzyl carbocation, Acidity of the medium | Moderate |
| Electrophilic Aromatic Substitution | Rate = k[Substrate][Electrophile] | Electron density of the aromatic ring, Strength of the electrophile | Low to Moderate |
Solvation Effects on Reaction Pathways
The choice of solvent can have a profound impact on the reaction rates and mechanisms. masterorganicchemistry.com For reactions involving charged intermediates, such as the SN1 ether cleavage, polar protic solvents are generally preferred as they can stabilize both the carbocation and the leaving group through solvation. nih.gov
In contrast, for SN2 reactions, polar aprotic solvents are often more suitable as they solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity. wikipedia.org The specific solvation of the transition state relative to the reactants can either accelerate or decelerate a reaction. For instance, if the transition state is more polar than the reactants, an increase in solvent polarity will lower the activation energy and increase the reaction rate.
The table below summarizes the expected effects of different solvent types on key reactions of this compound.
| Reaction Type | Solvent Class | Expected Effect on Rate | Rationale |
| SN1 Ether Cleavage | Polar Protic (e.g., Ethanol (B145695), Water) | Increase | Stabilization of the carbocation intermediate and the leaving group. |
| SN2 Ether Cleavage | Polar Aprotic (e.g., DMSO, DMF) | Increase | Enhanced nucleophilicity of the counter-ion. |
| Electrophilic Aromatic Substitution | Nonpolar or Polar Aprotic | Variable | Depends on the specific mechanism and the nature of the electrophile. |
Rational Design and Chemical Exploration of 5 Benzyloxy 1,3 Benzothiazol 4 Amine Derivatives
Principles of Molecular Design for Modulating Chemical Properties
The rational design of derivatives of 5-(benzyloxy)-1,3-benzothiazol-4-amine is predicated on established principles of physical organic chemistry, where the strategic placement of functional groups dictates the electronic properties and, consequently, the reactivity of the heterocyclic system. The core structure features a benzothiazole (B30560) nucleus, which is a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. This scaffold is found in numerous biologically active compounds. nih.govresearchgate.net
Systematic Substitution Effects on Benzothiazole Framework Reactivity
The reactivity of the benzothiazole framework is significantly influenced by the electronic nature of its substituents. mdpi.comasianpubs.org The 4-amino and 5-benzyloxy groups in the target molecule are both electron-donating groups (EDGs) through resonance. The amino group at the C4 position and the alkoxy (benzyloxy) group at the C5 position are expected to increase the electron density of the benzene portion of the bicyclic system. This enhanced electron density, particularly at the ortho and para positions relative to these substituents, would activate the ring towards electrophilic aromatic substitution.
Computational studies on substituted benzothiazoles have shown that the introduction of EDGs tends to raise the energy of the Highest Occupied Molecular Orbital (HOMO), which can correlate with increased reactivity towards electrophiles. mdpi.com Conversely, electron-withdrawing groups (EWGs) would decrease the electron density, lower the HOMO energy, and deactivate the ring towards electrophilic attack while potentially activating it for nucleophilic aromatic substitution. mdpi.comasianpubs.org
The interplay of these substituents is crucial. The 4-amino group is a powerful activating group, directing electrophiles primarily to the C7 position. The 5-benzyloxy group further enhances this activation. The combined effect of these two groups makes the benzene portion of the benzothiazole nucleus highly nucleophilic.
Engineering Molecular Features for Targeted Chemical Transformations
The specific placement of the amino and benzyloxy groups allows for targeted chemical transformations. The primary amino group at the C4 position is a key handle for derivatization. It can readily undergo a variety of reactions, including acylation, alkylation, and formation of Schiff bases, allowing for the introduction of a wide range of substituents to explore structure-activity relationships. mdpi.comnih.gov
The benzyloxy group at C5 serves multiple purposes. It acts as a protecting group for the 5-hydroxyl functionality. The benzyl (B1604629) group can be removed under various conditions, such as catalytic hydrogenolysis or by using Lewis acids, to reveal the phenol (B47542). nih.govorganic-chemistry.org This phenol can then be alkylated with different electrophiles to introduce a variety of alkoxy side chains, providing a route to a diverse library of derivatives. Furthermore, the benzyloxy group itself can be modified. For instance, substituents can be introduced onto the phenyl ring of the benzyl group to fine-tune steric and electronic properties.
Synthetic Strategies for Tailoring Derivatives Based on Computational Insights
While a specific synthesis for this compound is not documented in the reviewed literature, a plausible synthetic approach can be devised based on established methods for the synthesis of substituted 2-aminobenzothiazoles. rsc.orgnih.gov A common strategy involves the reaction of a substituted aniline (B41778) with a thiocyanate (B1210189) salt in the presence of an oxidizing agent like bromine to form the 2-aminobenzothiazole (B30445) core. rsc.org Adapting this, one could envision a multi-step synthesis starting from a suitably substituted benzene derivative.
A hypothetical synthetic route to the core structure is outlined below:
Step 1: Nitration. Starting with 3-benzyloxyaniline, a regioselective nitration would be required to introduce a nitro group at the position that will become C4 of the benzothiazole.
Step 2: Reduction. The nitro group is then reduced to an amino group.
Step 3: Thiocyanation and Cyclization. The resulting diamine would then be treated with a thiocyanate source and an oxidizing agent to form the 4-amino-5-benzyloxy-benzothiazole ring system. It is important to note that regioselectivity in the cyclization step would be a critical challenge to address.
(Disclaimer: The following subsections describe hypothetical synthetic strategies and representative data for derivatives of this compound, as specific experimental data for these compounds is not available in the public scientific literature.)
Synthesis of Analogs with Varied Substituents at the Amino Position
The 4-amino group of this compound is a prime site for modification to generate a library of analogs. Standard N-alkylation and N-acylation reactions can be employed. mdpi.com
N-Alkylation: The reaction of the parent amine with various alkyl halides in the presence of a non-nucleophilic base would yield the corresponding N-alkylated derivatives. The reaction conditions would need to be optimized to favor mono- over di-alkylation.
N-Acylation: Treatment with acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) would afford the corresponding amides. A wide variety of acyl groups can be introduced, allowing for systematic exploration of the chemical space around the amino functionality.
| Entry | Reagent | Reaction Type | Product Structure (R-group) | Hypothetical Yield (%) | Hypothetical 1H NMR (δ ppm, characteristic peak) |
|---|---|---|---|---|---|
| 1 | Acetyl Chloride | Acylation | -C(O)CH3 | 92 | 2.15 (s, 3H) |
| 2 | Benzoyl Chloride | Acylation | -C(O)Ph | 88 | 7.50-7.90 (m, 5H) |
| 3 | Methyl Iodide | Alkylation | -CH3 | 75 | 2.90 (s, 3H) |
| 4 | Benzyl Bromide | Alkylation | -CH2Ph | 81 | 4.35 (s, 2H) |
Exploration of Modifications within the Benzyloxy Moiety
The benzyloxy group offers another avenue for structural diversification. The key step would be the debenzylation to unmask the 5-hydroxyl group, followed by re-alkylation.
Debenzylation: Catalytic hydrogenation (e.g., using Pd/C and H2) is a standard method for cleaving benzyl ethers, provided other functional groups in the molecule are stable to these conditions. nih.gov Alternatively, Lewis acids such as BCl3·SMe2 can be effective for selective debenzylation. organic-chemistry.org
O-Alkylation: The resulting 5-hydroxy-1,3-benzothiazol-4-amine can then be alkylated with a variety of alkyl halides in the presence of a base (e.g., K2CO3 or NaH) to introduce different alkoxy groups at the C5 position.
| Entry | Alkylating Agent (RX) | Product Structure (OR-group) | Hypothetical Yield (%) | Hypothetical 13C NMR (δ ppm, characteristic peak) |
|---|---|---|---|---|
| 1 | Ethyl Iodide | -OCH2CH3 | 85 | 64.5 (CH2), 15.2 (CH3) |
| 2 | Propyl Bromide | -O(CH2)2CH3 | 82 | 70.1 (OCH2), 22.8 (CH2), 10.6 (CH3) |
| 3 | (4-Fluorobenzyl) Chloride | -OCH2-p-F-Ph | 78 | 70.8 (OCH2), 162.5 (d, J=245 Hz, C-F) |
| 4 | (4-Methoxybenzyl) Chloride | -OCH2-p-OMe-Ph | 80 | 70.5 (OCH2), 55.3 (OCH3) |
Synthesis of Poly-substituted Benzothiazole Derivatives
The synthesis of poly-substituted derivatives would involve a combination of the strategies outlined above, along with methods for substitution on the benzothiazole ring itself. As discussed in section 5.1.1, the electron-rich nature of the 4-amino-5-benzyloxy-substituted benzene ring should facilitate electrophilic aromatic substitution, likely at the C7 position.
Halogenation: Reactions with electrophilic halogenating agents (e.g., N-bromosuccinimide or N-chlorosuccinimide) could introduce a halogen atom at C7. This halogen could then serve as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings).
A multi-step synthesis could therefore involve:
Synthesis of the this compound core.
Electrophilic substitution at C7 (e.g., bromination).
Functionalization of the 4-amino group (e.g., acylation).
Modification of the C7-bromo group via a palladium-catalyzed cross-coupling reaction.
Optional debenzylation and re-alkylation at the C5-oxygen.
This modular approach would allow for the systematic synthesis of a wide array of poly-substituted benzothiazole derivatives, enabling a thorough exploration of their chemical properties.
Methodologies for Investigating Structure-Reactivity Relationships in Novel Derivatives
The exploration of novel derivatives of this compound necessitates a deep understanding of the relationship between their chemical structure and reactivity. This understanding is crucial for predicting reaction outcomes, optimizing synthesis pathways, and designing molecules with desired properties. A systematic investigation into these structure-reactivity relationships typically employs a combination of experimental and computational methodologies. These approaches allow researchers to elucidate the electronic and steric effects of various substituents on the benzothiazole core, thereby guiding the rational design of new chemical entities.
The primary experimental approach involves the systematic synthesis of a library of derivatives where specific substituents on the benzothiazole scaffold are varied. By keeping reaction conditions constant and altering the electronic and steric nature of the substituents, a qualitative and quantitative correlation between the structural modifications and the observed reactivity can be established. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with mass spectrometry, are indispensable for the structural characterization of the synthesized derivatives.
Complementing these experimental techniques, computational chemistry offers powerful tools to model and predict the behavior of molecules. Quantum mechanical calculations, particularly Density Functional Theory (DFT), are widely used to calculate various molecular properties that govern reactivity. These properties include electron density distribution, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. Such calculations provide insights into the nucleophilicity and electrophilicity of different atomic sites within the molecule, helping to rationalize observed reaction patterns and predict the most probable sites for chemical attack. Molecular docking studies can further be employed to understand how these derivatives interact with biological targets, providing a structural basis for their activity.
Correlation of Structural Features with Specific Reaction Outcomes
The correlation of structural features with specific reaction outcomes is a cornerstone of physical organic chemistry and is central to the rational design of novel this compound derivatives. By systematically modifying the substituents on the benzothiazole ring, it is possible to modulate the electron density and steric environment of the reactive centers, thereby influencing the course and rate of chemical reactions.
The steric hindrance caused by bulky substituents can also play a critical role in determining reaction outcomes. For example, a large substituent ortho to the 4-amino group could sterically hinder its approach to a reactive partner, thereby slowing down the reaction rate or favoring the formation of a thermodynamically more stable product.
To illustrate these correlations, a hypothetical data table is presented below, showcasing how different substituents might influence the outcome of a representative electrophilic substitution reaction on the benzothiazole ring of this compound derivatives.
| Derivative | Substituent (R) | Electronic Effect | Relative Reaction Rate | Major Product Isomer |
| 1 | -H | Neutral | 1.0 | 2-substituted |
| 2 | -OCH₃ | Electron-donating | 5.2 | 2-substituted |
| 3 | -NO₂ | Electron-withdrawing | 0.1 | 6-substituted |
| 4 | -C(CH₃)₃ | Electron-donating (weak), Sterically hindering | 0.8 | 6-substituted |
This table is for illustrative purposes and the data is hypothetical.
Computational Validation of Structure-Reactivity Hypotheses
Computational chemistry provides a powerful avenue for validating the hypotheses derived from experimental observations of structure-reactivity relationships. Through the use of sophisticated modeling techniques, it is possible to gain a deeper, quantitative understanding of the factors that govern the reactivity of this compound derivatives.
Density Functional Theory (DFT) is a particularly valuable tool in this context. By performing DFT calculations, researchers can determine the ground-state electronic structure of the molecules and calculate key reactivity descriptors. For example, the calculated energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's ability to donate and accept electrons, respectively. A higher HOMO energy generally correlates with greater nucleophilicity, while a lower LUMO energy suggests greater electrophilicity. The energy gap between the HOMO and LUMO is also an indicator of chemical reactivity, with a smaller gap often implying higher reactivity. tandfonline.com
Furthermore, the calculation of atomic charges and electrostatic potential maps can pinpoint the most electron-rich and electron-poor regions of a molecule, thereby predicting the most likely sites for electrophilic and nucleophilic attack. These computational predictions can then be compared with experimental results to validate the proposed reaction mechanisms and structure-reactivity correlations.
Molecular docking simulations can be employed to hypothesize how these derivatives might bind to a biological target, such as an enzyme active site. These simulations can predict the preferred binding orientation and calculate a binding affinity score, providing a computational basis for the observed biological activity and guiding the design of more potent derivatives.
Below is a hypothetical data table summarizing the kind of data that can be generated through computational studies to validate structure-reactivity hypotheses for a series of this compound derivatives.
| Derivative | Substituent (R) | HOMO Energy (eV) | LUMO Energy (eV) | Calculated Dipole Moment (Debye) | Predicted Reactive Site (Electrophilic Attack) |
| 1 | -H | -5.8 | -1.2 | 2.5 | C2 |
| 2 | -OCH₃ | -5.5 | -1.1 | 3.1 | C2 |
| 3 | -NO₂ | -6.5 | -2.0 | 5.8 | C6 |
| 4 | -C(CH₃)₃ | -5.7 | -1.1 | 2.6 | C6 |
This table is for illustrative purposes and the data is hypothetical.
Q & A
What are the established synthetic pathways for 5-(Benzyloxy)-1,3-benzothiazol-4-amine, and what are their critical optimization parameters?
Basic
The synthesis typically involves constructing the benzothiazole core followed by introducing the benzyloxy group. A common approach starts with 4-aminobenzoic acid derivatives, which undergo cyclization using potassium thiocyanate and bromine under acidic conditions (0–5°C) to form the benzothiazole scaffold . Subsequent benzyloxy substitution is achieved via nucleophilic aromatic substitution or coupling reactions, often requiring anhydrous conditions and catalysts like sodium carbonate to deprotonate intermediates . Key optimization parameters include stoichiometric control of reagents, temperature regulation, and slow addition of acylating agents to minimize side reactions.
How can X-ray crystallography and computational methods resolve structural ambiguities in benzothiazole derivatives?
Advanced
Single-crystal X-ray diffraction (using SHELXL ) is critical for resolving bond angles, torsion angles, and hydrogen-bonding networks. For example, in related compounds, crystallography revealed distinct conformations of benzodioxolyl and phenyl substituents, with dihedral angles varying between 31.67° and 68.22° . Computational methods like DFT can validate experimental data by simulating molecular geometries and electrostatic potentials, aiding in interpreting spectroscopic discrepancies (e.g., NMR chemical shifts or IR vibrational modes).
What safety protocols are essential when handling this compound and its intermediates?
Basic
Risk assessments must address mutagenicity (via Ames testing ), decomposition hazards (e.g., thermal instability of intermediates ), and exposure limits for reactive reagents like dichloromethane. Personal protective equipment (PPE), fume hoods, and segregated waste disposal are mandatory. Mutagenicity data for similar compounds indicate that benzothiazoles may exhibit lower toxicity than benzyl chloride but require handling comparable to other aryl amines .
How can researchers reconcile contradictory biological activity data for benzothiazole-based compounds?
Advanced
Discrepancies often arise from assay variability (e.g., cell line specificity) or impurities. Cross-validation using orthogonal assays (e.g., enzyme inhibition vs. cell viability) and rigorous purity checks (HPLC, elemental analysis) are recommended. For instance, antitumor evaluations of benzothiazole derivatives showed activity against specific cancer cell lines (e.g., quinoline hybrids ), but false positives can occur if impurities mimic activity. Dose-response curves and replicate experiments are critical .
What methodologies are employed to study the solvatochromic and photophysical properties of this compound?
Advanced
UV-Vis and fluorescence spectroscopy in solvents of varying polarity (e.g., water, DMSO, hexane) quantify solvatochromism. For example, benzoxazole analogs exhibit bathochromic shifts in polar solvents due to increased dipole-dipole interactions . Time-resolved fluorescence can probe excited-state dynamics, while quantum yield measurements assess environmental sensitivity. Computational TD-DFT simulations correlate experimental spectra with electronic transitions .
How do researchers design structure-activity relationship (SAR) studies for benzothiazole derivatives?
Advanced
SAR studies systematically modify substituents (e.g., benzyloxy, tert-butyl, or fluorine groups) to evaluate pharmacological effects. For example:
- Substituent Position : Introducing electron-withdrawing groups (e.g., -CF₃) at the 5-position enhances antitumor activity by increasing electrophilicity .
- Bioisosteric Replacement : Replacing benzyloxy with benzodioxolyl groups improves metabolic stability .
High-throughput screening and molecular docking (e.g., against kinase targets ) prioritize compounds for further optimization.
What strategies mitigate decomposition or instability during storage of this compound?
Basic
Decomposition is minimized by storing the compound at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition thresholds . Lyophilization or formulation with stabilizing excipients (e.g., cyclodextrins) can extend shelf life.
How are molecular interactions (e.g., hydrogen bonding, π-stacking) characterized in benzothiazole derivatives?
Advanced
X-ray crystallography reveals intermolecular interactions, such as N–H⋯N hydrogen bonds forming supramolecular chains . Hirshfeld surface analysis quantifies contact contributions (e.g., C–H⋯O vs. π-π interactions). Spectroscopic titration (e.g., NMR or fluorescence) with host molecules (e.g., cyclodextrins) measures binding constants (Kₐ) for π-stacking or hydrophobic interactions .
What computational tools predict the pharmacokinetic properties of this compound?
Advanced
Software like SwissADME or ADMETLab2.0 estimates logP, bioavailability, and metabolic susceptibility. Molecular dynamics (MD) simulations (e.g., GROMACS) model blood-brain barrier permeability or protein binding . For example, benzothiazoles with logP < 3.5 show improved aqueous solubility, critical for oral bioavailability .
How do researchers validate the purity and identity of synthetic intermediates?
Basic
Combined techniques are essential:
- Chromatography : HPLC or TLC monitors reaction progress.
- Spectroscopy : 1H/13C NMR confirms functional groups; IR identifies characteristic vibrations (e.g., C=S at ~1200 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formulas.
Elemental analysis ensures stoichiometric accuracy (±0.4%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


